Cas no 75378-49-3 (4-Phosphonobenzoic Acid 1-Ethyl Ester)
4-Phosphonobenzoic Acid 1-Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Phosphonobenzoic Acid 1-Ethyl Ester
- (4-ethoxycarbonylphenyl)phosphonic acid
- 4-Phosphonobenzoic A
- Ethyl 4-Phosphanobenzoate
- 4-Carbaethoxy-phenylphosphinsaeure
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- Inchi: 1S/C9H11O5P/c1-2-14-9(10)7-3-5-8(6-4-7)15(11,12)13/h3-6H,2H2,1H3,(H2,11,12,13)
- InChI Key: CNSKRLSOPSXLHJ-UHFFFAOYSA-N
- SMILES: P(C1C=CC(C(=O)OCC)=CC=1)(=O)(O)O
Computed Properties
- Exact Mass: 230.03400
Experimental Properties
- PSA: 93.64000
- LogP: 0.66630
4-Phosphonobenzoic Acid 1-Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P353800-100mg |
4-Phosphonobenzoic Acid 1-Ethyl Ester |
75378-49-3 | 100mg |
$207.00 | 2023-05-17 | ||
| TRC | P353800-1g |
4-Phosphonobenzoic Acid 1-Ethyl Ester |
75378-49-3 | 1g |
$1642.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477506-100 mg |
4-Phosphonobenzoic Acid 1-Ethyl Ester, |
75378-49-3 | 100MG |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477506-100mg |
4-Phosphonobenzoic Acid 1-Ethyl Ester, |
75378-49-3 | 100mg |
¥2858.00 | 2023-09-05 |
4-Phosphonobenzoic Acid 1-Ethyl Ester Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-Phosphonobenzoic Acid 1-Ethyl Ester
Introduction to 4-Phosphonobenzoic Acid 1-Ethyl Ester (CAS No. 75378-49-3)
4-Phosphonobenzoic Acid 1-Ethyl Ester, with the chemical formula C9H11NO4P, is a specialized organophosphorus compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 75378-49-3, is recognized for its structural versatility and potential applications in drug development and biochemical research. The presence of both a phosphonate group and an ester functionality makes it a particularly intriguing molecule for synthetic chemists and biologists exploring novel therapeutic agents.
The phosphonate group in 4-Phosphonobenzoic Acid 1-Ethyl Ester contributes to its ability to act as a chelating agent, which is a critical property in the design of metal-binding drugs. This feature has been explored in recent studies for its potential in developing treatments for metalloprotein-related diseases. For instance, researchers have investigated its interaction with copper and zinc ions, which are implicated in various neurological disorders. The ester moiety, on the other hand, provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In the realm of medicinal chemistry, 4-Phosphonobenzoic Acid 1-Ethyl Ester has been studied for its possible role in modulating enzyme activities. Specifically, its structure resembles that of certain inhibitors targeting enzymes involved in bone metabolism and cancer progression. Preliminary in vitro studies have suggested that this compound may exhibit inhibitory effects on enzymes such as farnesyl pyrophosphate synthase (FPPS), which is overexpressed in various cancers. The phosphonate group’s ability to form stable complexes with metal ions also makes it a candidate for designing metal-based anticancer agents, where it could serve as a ligand to enhance the cytotoxicity of transition metals like platinum or ruthenium.
The pharmaceutical industry has shown interest in 4-Phosphonobenzoic Acid 1-Ethyl Ester due to its potential as a prodrug or intermediate in the synthesis of more active pharmaceutical ingredients (APIs). Its stability under physiological conditions allows it to be easily incorporated into drug formulations, while its reactivity enables further chemical transformations. For example, researchers have explored its use in the development of phosphate-based drugs that require controlled release mechanisms. The compound’s ability to cross biological membranes also makes it a promising candidate for oral or topical drug delivery systems.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Phosphonobenzoic Acid 1-Ethyl Ester’s properties. Molecular modeling studies have predicted its binding affinity to various biological targets, providing insights into how it might interact with proteins and enzymes at the molecular level. These predictions have guided experimental efforts, allowing researchers to design more effective derivatives with improved pharmacokinetic profiles. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional structure, which is crucial for understanding its mechanism of action.
The environmental impact of 4-Phosphonobenzoic Acid 1-Ethyl Ester has also been considered in recent research. Studies have examined its biodegradability and toxicity profiles to assess its suitability for industrial applications. The compound’s phosphonate group imparts some stability, but it is not resistant to microbial degradation under certain conditions. This balance between stability and biodegradability makes it a viable candidate for use in agrochemicals or water treatment processes where long-lasting effects are desired without persistent environmental harm.
In conclusion, 4-Phosphonobenzoic Acid 1-Ethyl Ester (CAS No. 75378-49-3) represents a fascinating compound with diverse applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features—combining a phosphonate group with an ester—endow it with properties that make it valuable for drug design, metal chelation, and industrial processes. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing scientific and technological innovation.
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